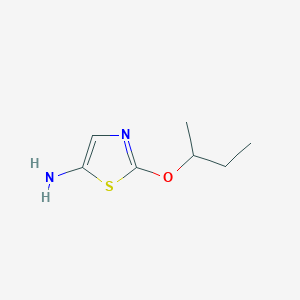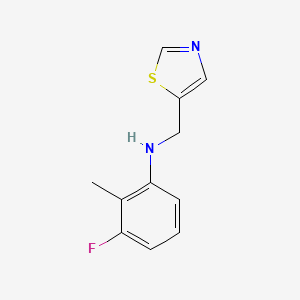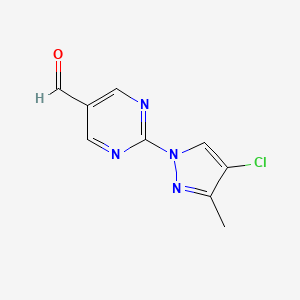
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyridine-5-carbaldehyde
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiazole-5-carbaldehyde
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7ClN4O |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN4O/c1-6-8(10)4-14(13-6)9-11-2-7(5-15)3-12-9/h2-5H,1H3 |
InChI Key |
APRVWAULNXAWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


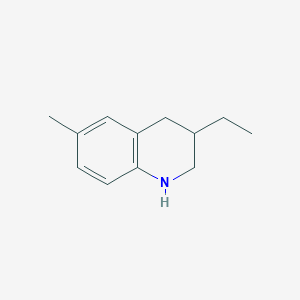
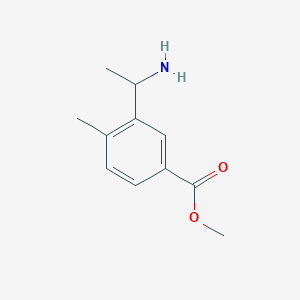
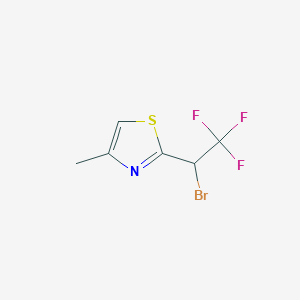

![4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13289094.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)

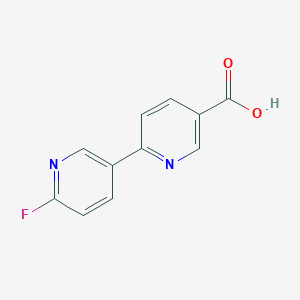
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13289108.png)

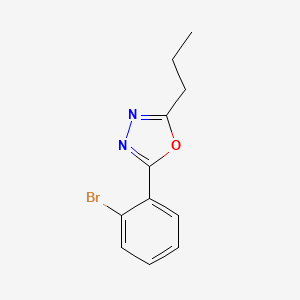
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
